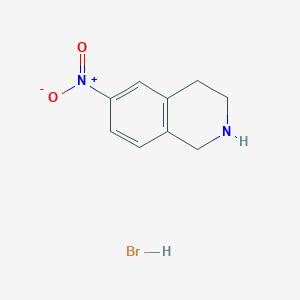

6-硝基-1,2,3,4-四氢异喹啉盐酸盐

描述

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with the linear formula C9H11BrN2O2 . It has a molecular weight of 259.1 and is a white solid . It is used for the preparation of (isoquinolinylsulfonyl)benzoic acids .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, including 6-Nitro-1,2,3,4-tetrahydroisoquinoline, often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The molecular structure of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide is represented by the InChI code1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H . The compound has a topological polar surface area of 57.8 Ų . Chemical Reactions Analysis

The reaction of 1,2,3,4-tetrahydroisoquinoline analogs is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .Physical And Chemical Properties Analysis

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide has a molecular weight of 259.1 . It is a white solid . The compound has a topological polar surface area of 57.8 Ų .科学研究应用

代谢产物研究

- 大鼠代谢: 对与6-硝基-1,2,3,4-四氢异喹啉盐酸盐结构相关的化合物的代谢产物进行了大鼠研究,在粪便、胆汁、尿液和血浆中鉴定了I期和II期代谢产物,表明该化合物的代谢广泛(Wang, Song, Hang, & Zhang, 2007)。

合成与化学

- 对映体合成: 使用动力学分辨和选择性区域硝化方法合成了2-甲基-6-硝基-1,2,3,4-四氢喹啉的对映体,这是一种相关化合物(Gruzdev, Levit, Kodess, & Krasnov, 2012)。

- 光降解研究: 对类似化合物的光降解进行了研究,发现了主要的光降解产物,有助于了解该化合物在光照下的稳定性和行为(Jiang, Song, Hang, & Zhang, 2007)。

- 选择性区域硝化: 对化学相关的四氢喹啉的选择性区域硝化进行了研究,为在特定位置实现全面选择性硝化提供了见解,有助于合成类似6-硝基-1,2,3,4-四氢异喹啉盐酸盐的化合物(Cordeiro等,2011)。

生物应用

- 抗凝血活性: 对与感兴趣化合物密切相关的四氢异喹啉的1-芳基衍生物进行了研究,以评估它们的抗凝血活性,突出了潜在的治疗应用(Glushkov et al., 2006)。

- 局部麻醉活性: 对1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉生物碱衍生物进行了研究,包括硝基取代化合物,评估了它们的局部麻醉活性和急性毒性,表明它们有潜力作为药物候选(Azamatov et al., 2023)。

未来方向

The THIQ heterocyclic scaffold, which includes 6-Nitro-1,2,3,4-tetrahydroisoquinoline, has garnered a lot of attention in the scientific community due to its diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of these analogs and their structural–activity relationship .

属性

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPSIFKSHISMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。